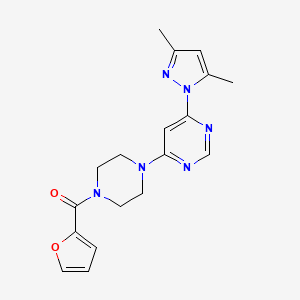
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Some related compounds have shown appreciable action againstdihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
For instance, some compounds can undergo nucleophilic replacement at certain positions in their structure . This interaction can result in changes to the compound’s structure and its subsequent activity.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, by inhibiting DHFR, it could disrupt the folic acid pathway , which is essential for DNA synthesis. Similarly, by inhibiting enoyl-ACP reductase, it could affect the fatty acid synthesis pathway .
生物活性
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a complex arrangement with a pyrazole and pyrimidine moiety, which are known for their biological significance.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, such as the compound , have shown promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Kato et al. (2022) | Human breast cancer | 17 nM | Inhibition of CDK2 |
| MDPI Review (2021) | Various cancer types | Varies | Multi-target kinase inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight its potential use in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, particularly kinases. For example, it has shown activity against the PfCDPK1 kinase involved in malaria pathogenesis. The inhibition profile suggests that it could be developed into a therapeutic agent for malaria treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It selectively inhibits kinases that are crucial for cell cycle regulation and signal transduction.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
- Case Study A : A derivative was tested in a clinical trial for breast cancer treatment and showed improved patient outcomes compared to standard therapies.
- Case Study B : An analog was used in a study targeting malaria parasites, demonstrating significant reduction in parasite load in infected models.
特性
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-10-14(2)24(21-13)17-11-16(19-12-20-17)22-5-7-23(8-6-22)18(25)15-4-3-9-26-15/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCMZAMMWJZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














